2-(Pyrrolidin-1-yl)-1,3-benzoxazole

Inflammation Leukotriene Biosynthesis Enzyme Inhibition

2-(Pyrrolidin-1-yl)-1,3-benzoxazole (CAS 111888-35-8, C11H12N2O, MW 188.23) is a heterocyclic compound that serves as a core scaffold in medicinal chemistry, characterized by a benzoxazole ring directly substituted with a pyrrolidine moiety at the 2-position. The benzoxazole framework is recognized for its diverse pharmacological potential, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B14135053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)-1,3-benzoxazole
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=CC=CC=C3O2
InChIInChI=1S/C11H12N2O/c1-2-6-10-9(5-1)12-11(14-10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
InChIKeyZOZNFQWFZUSPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-yl)-1,3-benzoxazole (CAS 111888-35-8): A Privileged Benzoxazole Scaffold for Enzyme Inhibition and Chemical Probe Development


2-(Pyrrolidin-1-yl)-1,3-benzoxazole (CAS 111888-35-8, C11H12N2O, MW 188.23) is a heterocyclic compound that serves as a core scaffold in medicinal chemistry, characterized by a benzoxazole ring directly substituted with a pyrrolidine moiety at the 2-position [1][2]. The benzoxazole framework is recognized for its diverse pharmacological potential, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities [3][4]. This compound is a key intermediate and building block for the synthesis of more complex molecules, notably those targeting leukotriene biosynthesis and other enzyme systems [5][6]. Its direct procurement is often driven by its utility as a starting material or a core structure for generating focused compound libraries.

1 Privileged benzoxazole scaffold for enzyme inhibitor synthesis and chemical probe development
2 Pyrrolidine substitution enables specific target engagement (e.g., LTA4H, MAGL) in pathway studies
3 Reported use in focused compound library generation for leukotriene biosynthesis research

Why Simple 2-Amino or 2-Phenyl Benzoxazole Analogs Cannot Substitute for 2-(Pyrrolidin-1-yl)-1,3-benzoxazole


Direct substitution with generic 2-amino or 2-phenyl benzoxazole derivatives is not scientifically justified due to the unique pharmacophore and physical-chemical properties conferred by the 2-pyrrolidine substituent. This moiety is not merely a structural variation; it is a critical determinant of target engagement and selectivity. For instance, in the context of leukotriene A-4 hydrolase (LTA4H), the 2-pyrrolidin-1-yl-ethoxy extension, as seen in related compounds, has been shown to achieve single-digit nanomolar potency (IC50 = 7 nM) [1]. This contrasts sharply with other benzoxazole series where unoptimized substitutions can result in significantly weaker activity. Furthermore, the pyrrolidine group dictates a unique binding mode, as demonstrated in MAGL inhibitors where the 2-pyrrolidinone carbonyl group directly interacts with the catalytic site [2]. Therefore, substituting this core with an alternative like a 2-aminobenzoxazole would lead to a complete loss of these specific, high-affinity interactions and a drastic shift in the overall pharmacological profile [3].

2-Amino or 2-phenyl benzoxazoles lack the pyrrolidine pharmacophore, potentially losing reported high-affinity LTA4H and MAGL interactions.

Selectivity profile (e.g., TLR9 over TLR4) linked to pyrrolidine-alkoxy extensions may not transfer to other 2-substituted analogs.

Direct replacement risks inactive or promiscuous binding, shifting pathway-response interpretation in inflammation models.

Quantitative Differentiation Evidence: How 2-(Pyrrolidin-1-yl)-1,3-benzoxazole Scaffolds Outperform Closest Analogs in Key Assays


Ultra-High Potency Leukotriene A-4 Hydrolase (LTA4H) Inhibition Relative to Generic Benzoxazole Scaffolds

A pyrrolidin-1-yl-ethoxy substituted benzoxazole derivative exhibits an IC50 value of 7 nM against recombinant human leukotriene A-4 hydrolase (LTA4H) [1]. While a direct comparator for the unsubstituted core is not available in this specific assay, the high potency of this derivative illustrates the value of the 2-pyrrolidin-1-yl motif in achieving potent LTA4H inhibition, a key target in leukotriene-mediated inflammation. This contrasts with the broader class of benzoxazole-based 5-LOX inhibitors, which show more variable and often micromolar potencies [2].

LTA4H Inhibition Potency
Class-level
IC50 = 7 nM (pyrrolidin-1-yl-ethoxy benzoxazole derivative) vs. general benzoxazole 5-LOX inhibitors (often micromolar)
Supports LTA4H inhibition assay context; class-level comparison suggests potency differentiation for lead optimization.
Class-level inference; direct head-to-head comparator not reported.
Inflammation Leukotriene Biosynthesis Enzyme Inhibition

Selective Toll-like Receptor 9 (TLR9) Antagonism for In Vivo Cardioprotection vs. Broad-Spectrum TLR Inhibitors

A bis-pyrrolidin-1-yl-propoxy substituted benzoxazole, E6446, is a selective TLR7 and TLR9 antagonist. It demonstrates a stark difference in potency: IC50 = 0.01 µM for TLR9 and 1.78 µM for TLR7, but a significantly higher IC50 of 10.58 µM for TLR4 . In a mouse model of transverse aortic constriction-induced heart failure, administration of E6446 at 1.5 mg/animal prevented left ventricular dilation and cardiac fibrosis [1]. This contrasts with broader immunosuppressants or non-selective TLR inhibitors, offering a targeted approach to inflammation.

TLR9 Selectivity & Cardioprotection
Cross-study comparable
TLR9 IC50 = 0.01 µM, TLR4 IC50 = 10.58 µM (>1000-fold). In TAC mouse model, prevented LV dilation and fibrosis at 1.5 mg/animal.
Supports TLR9-selective pathway study; reported in vivo model-response context for cardiac inflammation.
In vivo model from cross-study comparison; vehicle-controlled TAC model.
Immunology Cardiovascular Disease TLR9 Inhibition

Nanomolar Potency and High Selectivity for Monoacylglycerol Lipase (MAGL) vs. Fatty Acid Amide Hydrolase (FAAH)

Benzoxazole clubbed 2-pyrrolidinone derivatives, which are structurally related analogs, demonstrate exceptional potency and selectivity for monoacylglycerol lipase (MAGL). Compound 20 exhibits an IC50 of 7.6 nM for MAGL, while showing minimal inhibition of the related enzyme fatty acid amide hydrolase (FAAH), with an IC50 > 50 µM [1]. This >6,500-fold selectivity is crucial for avoiding unwanted cannabimimetic effects. In a formalin-induced nociception test, compound 20 reduced pain response in a dose-dependent manner, with better potency than gabapentin at a 30 mg/kg dose [1].

MAGL Selectivity vs. FAAH
Class-level
MAGL IC50 = 7.6 nM, FAAH IC50 >50 µM (>6,500-fold). In formalin test, reported pain reduction compared with gabapentin at 30 mg/kg.
Supports MAGL pathway interpretation and pain-model response context; selectivity may reduce off-target endocannabinoid modulation risk.
Class-level inference from benzoxazole-pyrrolidinone analogs.
Neuroscience Pain Management Endocannabinoid System

Primary Research and Procurement Applications for 2-(Pyrrolidin-1-yl)-1,3-benzoxazole Based on Evidenced Performance


Inflammation Drug Discovery: Targeting the Leukotriene Pathway with a Potent LTA4H Inhibitor Scaffold

For research groups focused on asthma, allergy, or inflammatory bowel disease, 2-(Pyrrolidin-1-yl)-1,3-benzoxazole and its derivatives represent a privileged scaffold for inhibiting leukotriene biosynthesis. As demonstrated by the 7 nM IC50 for LTA4H in related compounds [1], this core structure can be optimized for high potency. This makes it a superior starting point for lead generation compared to generic benzoxazole libraries, which may lack this specific activity profile. Procurement of this compound is essential for establishing SAR around this potent anti-inflammatory chemotype.

Cardiovascular and Immunological Research: Selective TLR9 Antagonism for In Vivo Studies

The demonstrated selectivity of pyrrolidin-1-yl-substituted benzoxazoles for TLR9 over TLR4 (IC50 difference >1000-fold) and their in vivo efficacy in preventing heart failure in mice [2] makes this scaffold highly valuable. Researchers investigating sterile inflammation, autoimmune diseases, or cardioprotection can utilize this compound as a chemical probe or as a starting point for developing selective TLR9 antagonists. Its procurement enables the study of pathway-specific effects, a significant advantage over using broad-spectrum TLR inhibitors or less selective chemotypes.

Neuroscience and Pain Therapeutics: Developing Highly Selective MAGL Inhibitors

Given the >6,500-fold selectivity of benzoxazole-2-pyrrolidinone derivatives for MAGL over FAAH [3], this compound class is critical for researchers developing the next generation of analgesics and neuroprotective agents. The ability to inhibit MAGL with nanomolar potency while sparing FAAH is a proven advantage for achieving analgesia without the psychotropic side effects associated with direct cannabinoid receptor agonists or non-selective endocannabinoid modulation. Procuring the core benzoxazole-pyrrolidine scaffold is a key step for any medicinal chemistry program in this area.

Application
Selection Property
Validation Focus
Inflammation pathway research: leukotriene biosynthesis inhibition studies
LTA4H-targeted benzoxazole scaffold
LTA4H enzyme assay and leukotriene pathway model validation
Cardiovascular inflammation research: TLR9-selective antagonism models
TLR9-selective pyrrolidine benzoxazole core
TLR9-dependent cardiac fibrosis model validation
Pain and endocannabinoid research: MAGL-selective inhibition studies
MAGL-selective inhibition profile
MAGL enzyme assay and pain-model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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